Octyl 4-ethyloctanoate is an organic compound classified as a fatty acid ester. It is derived from the reaction of octanoic acid with 4-ethanol, resulting in a compound that exhibits properties typical of esters, such as volatility and a characteristic odor. This compound is primarily utilized in the food and fragrance industries due to its pleasant aroma and flavor profile.
The primary source of octyl 4-ethyloctanoate is the esterification process involving octanoic acid and ethanol. Octanoic acid, also known as caprylic acid, is a medium-chain fatty acid commonly found in coconut oil and palm kernel oil. Ethanol is a widely available alcohol used in various industrial applications.
Octyl 4-ethyloctanoate belongs to the class of organic compounds known as fatty acid esters. These compounds are characterized by their formation from the reaction between a fatty acid and an alcohol, resulting in the release of water. As a fatty acid ester, octyl 4-ethyloctanoate shares properties with other esters, including solubility in organic solvents and distinct aromatic qualities.
The synthesis of octyl 4-ethyloctanoate can be accomplished through several methods, predominantly via Fischer esterification. This method involves the condensation reaction between octanoic acid and ethanol in the presence of an acid catalyst, typically sulfuric acid, which facilitates the reaction by protonating the carbonyl oxygen of the carboxylic acid.
The general reaction can be represented as follows:
The reaction conditions typically involve heating the mixture to promote ester formation while removing water to shift the equilibrium towards product formation. The reaction temperature can range from 50 °C to 150 °C, depending on specific experimental setups .
The molecular weight of octyl 4-ethyloctanoate is approximately 200.32 g/mol. Its structural characteristics include:
Octyl 4-ethyloctanoate can participate in various chemical reactions typical for esters:
For hydrolysis, the general reaction can be expressed as:
This reaction requires careful control of pH and temperature to optimize yield.
The mechanism by which octyl 4-ethyloctanoate exerts its effects, particularly in flavoring and fragrance applications, involves its interaction with olfactory receptors in the nasal cavity. When inhaled or ingested, volatile compounds from octyl 4-ethyloctanoate bind to these receptors, triggering sensory signals that are interpreted by the brain as specific scents or flavors.
Studies have shown that esters like octyl 4-ethyloctanoate are perceived as fruity or floral, contributing significantly to their use in food flavoring and perfumes. The specific sensory profile can vary based on concentration and the presence of other compounds.
These properties make octyl 4-ethyloctanoate suitable for use as a flavoring agent and fragrance component .
Octyl 4-ethyloctanoate finds applications primarily in:
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